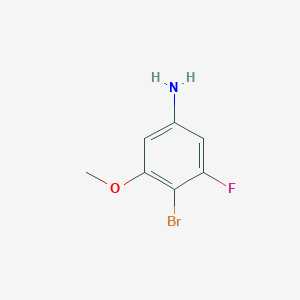

4-Bromo-3-fluoro-5-methoxyaniline

Beschreibung

4-Bromo-3-fluoro-5-methoxyaniline is an aromatic amine derivative with a bromine atom at position 4, a fluorine atom at position 3, and a methoxy group at position 5 on the benzene ring. This substitution pattern creates a unique electronic and steric profile, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The methoxy group (electron-donating) and halogen atoms (electron-withdrawing) influence its reactivity in electrophilic substitution and coupling reactions.

Eigenschaften

IUPAC Name |

4-bromo-3-fluoro-5-methoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO/c1-11-6-3-4(10)2-5(9)7(6)8/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVJWSAJCOUHDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)N)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Bromination of Fluoronitrobenzene

The synthesis begins with p-fluoronitrobenzene as the starting material. Bromination is achieved using N-bromosuccinimide (NBS) in acetic acid at 25–50°C, yielding 3-bromo-4-fluoronitrobenzene with 90–96% efficiency. Critical parameters include:

Etherification with Sodium Methoxide

The brominated intermediate undergoes etherification with sodium methoxide in methanol at 20–60°C, replacing the fluorine atom with a methoxy group. This step produces 3-bromo-4-methoxy-nitrobenzene with 96% yield. Key factors:

Nitro Group Reduction

The nitro group is reduced to an amine using sodium sulfide (Na₂S) in water at 85–95°C, yielding 4-bromo-3-fluoro-5-methoxyaniline with 73% yield. Industrial protocols prioritize:

Vapor-Phase Bromination for Industrial Scalability

Methodology and Conditions

A vapor-phase approach minimizes dibrominated byproducts. 3-Fluoro-5-methoxyaniline is brominated using gaseous bromine at 50 mm Hg pressure and 90–100°C. This method achieves:

Advantages Over Liquid-Phase Reactions

Alternative Routes via Halogen Exchange

Fluorination of Bromoaniline Derivatives

4-Bromo-5-methoxyaniline is fluorinated using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 120°C. This method faces challenges:

Palladium-Catalyzed Coupling

Cross-coupling reactions introduce fluorine post-bromination. For example, Suzuki-Miyaura coupling with fluoroboronic acids uses Pd(PPh₃)₄ in toluene/ethanol. Limitations include:

Industrial Optimization Strategies

Solvent and Temperature Optimization

Purification Techniques

-

Crystallization : Crude products are recrystallized from ethanol/water (3:1) to ≥99.9% purity.

-

Distillation : Residual starting materials (e.g., 3-fluoroanisole) are removed via vacuum distillation.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield | Purity |

|---|---|---|---|---|

| Sequential Halogenation | p-Fluoronitrobenzene | NBS, NaOMe, Na₂S | 62–73% | 99.9% |

| Vapor-Phase Bromination | 3-Fluoro-5-methoxyaniline | Br₂ (gas) | 96.6% | 98% |

| Halogen Exchange | 4-Bromo-5-methoxyaniline | KF, Pd catalysts | 70–85% | 95% |

Challenges and Mitigation

Regioselectivity in Bromination

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-3-fluoro-5-methoxyaniline undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: Reactions where the aromatic ring is attacked by electrophiles.

Nucleophilic Substitution: Reactions where the substituents on the benzene ring are replaced by nucleophiles.

Oxidation and Reduction: Reactions involving the gain or loss of electrons.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents (e.g., bromine, fluorine), reducing agents (e.g., hydrogen gas, metal catalysts), and oxidizing agents (e.g., potassium permanganate). Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted anilines, while nucleophilic substitution can produce derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Bromo-3-fluoro-5-methoxyaniline is utilized as an intermediate in the synthesis of various organic compounds. Its ability to undergo substitution reactions allows chemists to introduce different functional groups, thus expanding its utility in creating complex molecules.

Pharmacological Studies

The compound has been investigated for its biological properties, particularly its effects on cellular processes. It has shown potential as a lead compound in drug development due to its interaction with specific molecular targets, influencing cell signaling pathways and gene expression. Studies indicate that it may act as both an inhibitor and an activator of certain enzymes .

Antimicrobial Activity

Research has demonstrated that derivatives of 4-Bromo-3-fluoro-5-methoxyaniline exhibit antimicrobial properties against various bacterial strains. This suggests its potential use in developing new antibiotics or treatments for bacterial infections.

Anticancer Properties

Several studies have highlighted the anticancer activity of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines, with IC50 values indicating significant cytotoxic effects. A notable study reported that treatment with this compound resulted in a reduction of cell viability in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, suggesting its potential as a therapeutic agent in oncology .

Study on Anticancer Activity

A detailed study explored the effects of 4-Bromo-3-fluoro-5-methoxyaniline on human cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.4 | Induction of apoptosis through mitochondrial pathways |

| HeLa | 15.8 | Inhibition of cell proliferation via cell cycle arrest |

This study underscores the compound's potential as a lead candidate for further development in cancer therapy.

Wirkmechanismus

The mechanism of action of 4-Bromo-3-fluoro-5-methoxyaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural analogs listed in share core aniline frameworks but differ in substituent types, positions, and electronic effects. Below is a comparative analysis:

Substituent Configuration and Electronic Effects

5-Bromo-2-chloro-3-methoxyaniline (CAS 63603-12-3; Similarity: 0.88) :

Bromine at position 5 and chlorine at position 2 introduce steric hindrance and electron-withdrawing effects. The methoxy group at position 3 enhances para/ortho reactivity compared to the target compound. This configuration may favor nucleophilic aromatic substitution (NAS) at position 2 or 6 .- 3-Bromo-2-chloro-5-methoxyaniline (CAS 1263376-85-7; Similarity: 0.86): Bromine at position 3 and chlorine at position 2 create a meta-directing electronic environment. The methoxy group at position 5 directs electrophiles to positions 4 and 5.

3-Bromo-4-chloro-5-(trifluoromethoxy)aniline (CAS 1807029-02-2; Similarity: 0.86) :

The trifluoromethoxy group at position 5 is strongly electron-withdrawing, significantly deactivating the ring compared to the methoxy group in the target compound. This alters reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, where electron-deficient aryl halides typically require harsher conditions .

Physical and Chemical Properties

While explicit data (e.g., melting points, solubility) for 4-Bromo-3-fluoro-5-methoxyaniline are unavailable, inferences can be made:

- Solubility: The methoxy group improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to nonpolar methyl analogs (e.g., 4-Bromo-3-fluoro-5-methylaniline in ).

- Acidity : The fluorine atom at position 3 increases the acidity of the amine group (NH₂) due to its inductive electron-withdrawing effect, enhancing deprotonation in base-catalyzed reactions .

Research Findings and Data Tables

Table 1: Structural and Electronic Comparison of Analogous Compounds

Table 2: Inferred Properties of 4-Bromo-3-fluoro-5-methoxyaniline

Biologische Aktivität

4-Bromo-3-fluoro-5-methoxyaniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and modulation of immune responses. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of 4-bromo-3-fluoro-5-methoxyaniline is CHBrFNO, with a structure that includes a methoxy group, a bromine atom, and a fluorine atom attached to an aniline backbone. The presence of these substituents is crucial for its biological activity.

Research indicates that 4-bromo-3-fluoro-5-methoxyaniline modulates the activity of hematopoietic progenitor kinase 1 (HPK1), a member of the MAP kinase kinase kinases (MAP4Ks) family. HPK1 plays a significant role in regulating immune cell functions, particularly T and B cells, and is implicated in autoimmune diseases and tumor immunity .

Key Mechanisms:

- HPK1 Modulation : The compound inhibits HPK1 activity, potentially enhancing anti-tumor immunity .

- Immune Cell Regulation : It affects T cell receptor (TCR) signaling pathways, which are critical for T cell activation and proliferation .

Antitumor Properties

In vivo studies have demonstrated that 4-bromo-3-fluoro-5-methoxyaniline exhibits significant antitumor effects. For instance, it has been shown to inhibit the phosphorylation of ALK (anaplastic lymphoma kinase) in tumor tissues, which is essential for tumor growth and survival .

Immunomodulatory Effects

The compound's ability to modulate immune responses makes it a candidate for treating autoimmune diseases. Studies suggest that HPK1 inhibitors can enhance the efficacy of T cell-mediated responses against tumors .

Case Studies

- In Vivo Efficacy : In a study involving KARPAS-299 xenograft tumors, administration of 4-bromo-3-fluoro-5-methoxyaniline resulted in significant inhibition of tumor growth compared to controls. The compound was administered at dosages that demonstrated both safety and efficacy .

- Pharmacodynamics : Pharmacodynamic studies indicated that the compound effectively inhibited key signaling pathways associated with tumor progression, including ERK and STAT3 phosphorylation .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHBrFNO |

| Molecular Weight | 220.04 g/mol |

| HPK1 Inhibition IC | Not specified |

| Antitumor Activity | Significant in KARPAS-299 |

Q & A

Basic: What are the common synthetic routes for 4-Bromo-3-fluoro-5-methoxyaniline?

Answer:

A typical synthesis involves sequential functionalization of aniline derivatives. For example:

Nitro precursor reduction : Start with a nitro-substituted aromatic ring (e.g., 3-fluoro-5-methoxynitrobenzene), reduce the nitro group to an amine using catalytic hydrogenation or Sn/HCl .

Electrophilic bromination : Introduce bromine via electrophilic substitution using Br₂ in the presence of a Lewis acid (e.g., FeBr₃). The methoxy (-OCH₃) and fluoro (-F) groups direct bromination to the para position relative to the amine .

Purification : Recrystallize or use column chromatography to isolate the product. Purity validation (>95% via HPLC/GC) is critical, as seen in analogous brominated anilines .

Basic: How can researchers confirm the structure and purity of 4-Bromo-3-fluoro-5-methoxyaniline?

Answer:

- Chromatography : Use HPLC or GC with standards (e.g., >97.0% purity criteria for similar bromo-fluoroanilines) .

- Spectroscopy :

- NMR : Compare ¹H/¹³C NMR shifts with predicted values (e.g., methoxy protons at ~3.8 ppm, aromatic protons influenced by electron-withdrawing groups) .

- Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- IR : Identify amine (-NH₂) and methoxy (-OCH₃) stretches .

Advanced: How to resolve spectral data contradictions arising from substituent proximity in 4-Bromo-3-fluoro-5-methoxyaniline?

Answer:

Contradictions in NMR or IR data may arise due to steric/electronic interactions between the bromo, fluoro, and methoxy groups. Strategies include:

- 2D NMR techniques : HSQC or COSY to resolve overlapping signals .

- Computational modeling : Predict chemical shifts using DFT calculations (e.g., B3LYP/6-31G*) and compare with experimental data .

- Isotopic labeling : Use deuterated solvents or ¹⁹F NMR to simplify spectra .

Advanced: How to optimize cross-coupling reactions for synthesizing derivatives of 4-Bromo-3-fluoro-5-methoxyaniline?

Answer:

- Suzuki-Miyaura coupling : React with arylboronic acids (e.g., 4-Bromo-3-fluorophenylboronic acid ) using Pd(PPh₃)₄ catalyst and K₂CO₃ in THF/water (80°C, 12h).

- Buchwald-Hartwig amination : Introduce amines via Pd₂(dba)₃/Xantphos catalysis. Monitor regioselectivity using LC-MS .

- Solvent optimization : Test polar aprotic solvents (DMF, DMSO) for improved solubility of bulky intermediates .

Basic: What are the critical handling and storage protocols for 4-Bromo-3-fluoro-5-methoxyaniline?

Answer:

- Storage : Keep at 0–6°C in amber glass under inert gas (N₂/Ar) to prevent oxidation, as recommended for similar halogenated anilines .

- Safety : Use PPE (gloves, goggles) and fume hoods. Avoid skin contact due to potential amine toxicity .

- Waste disposal : Segregate halogenated waste and consult biohazard protocols .

Advanced: How to manage regioselectivity challenges during electrophilic substitution on 4-Bromo-3-fluoro-5-methoxyaniline?

Answer:

The directing effects of substituents influence reactivity:

- Methoxy group : Strongly ortho/para-directing but deactivates the ring.

- Fluoro group : Meta-directing and moderately deactivating.

- Bromo group : Weakly deactivating but ortho/para-directing.

To achieve desired regioselectivity: - Temperature control : Lower temps favor kinetic control (meta products); higher temps favor thermodynamic control (para products) .

- Blocking groups : Temporarily protect the amine (-NH₂) with acetyl or Boc groups to redirect electrophiles .

Advanced: How to address discrepancies in reported melting points or solubility for 4-Bromo-3-fluoro-5-methoxyaniline?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.